molecular formula C16H15BrN2 B8482426 1-benzyl-6-bromo-3-ethyl-1H-indazole

1-benzyl-6-bromo-3-ethyl-1H-indazole

Cat. No.: B8482426
M. Wt: 315.21 g/mol
InChI Key: PTINMYFLLIUAIX-UHFFFAOYSA-N
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Description

1-Benzyl-6-bromo-3-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the sixth position, and an ethyl group at the third position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, the reaction of 2-bromo-6-ethylbenzaldehyde with phenylhydrazine followed by cyclization can yield the desired indazole derivative. The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-6-bromo-3-ethyl-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-6-bromo-3-ethyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

    1-Benzyl-3-ethyl-1H-indazole: Lacks the bromine atom at the sixth position.

    6-Bromo-3-ethyl-1H-indazole: Lacks the benzyl group at the first position.

    1-Benzyl-6-bromo-1H-indazole: Lacks the ethyl group at the third position.

Uniqueness: 1-Benzyl-6-bromo-3-ethyl-1H-indazole is unique due to the combination of substituents at the first, third, and sixth positions, which can significantly influence its biological activity and chemical reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C16H15BrN2

Molecular Weight

315.21 g/mol

IUPAC Name

1-benzyl-6-bromo-3-ethylindazole

InChI

InChI=1S/C16H15BrN2/c1-2-15-14-9-8-13(17)10-16(14)19(18-15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

PTINMYFLLIUAIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonic acid 5-bromo-2-propionyl-phenyl ester (5.00 g, 16.3 mmol) was combined with benzylhydrazine dihydrochloride (4.45 g, 22.8 mmol) and sodium acetate (4.01 g, 48.9 mmol) in xylenes (30 mL). The reaction mixture was heated to 135° C. for two days using a Dean Stark apparatus. The reaction was cooled to room temperature, diluted with dichloromethane (75 mL), and washed with water (75 mL) and 1N aqueous hydrochloric acid (75 mL). The organic extracts were dried over magnesium sulfate and concentrated. The crude product was purified by chromatography on silica gel eluting with 4:1 hexanes/ethyl acetate to yield 2.10 g of 6-bromo-1-benzyl-3ethyl-1H-indazole (41% yield). 1H NMR (400 MHz, CDCl3) δ 1.39 (t, 3, J=7.7), 2.96 (q, 2, J=7.7), 5.48 (s, 2), 7.14-7.23 (m, 3), 7.26-7.31 (m, 3), 7.42 (s, 1), 7.54 (d, 1, J=8.5). 13C NMR (100 MHz, CDCl3) δ 13.70, 20.37, 52.68, 112.12, 120.77, 121.69, 121.83, 123.34, 126.97, 127.76, 128.75, 136.74, 141.37, 147.60. IR 3064, 3031, 2970, 2934, 2875, 1606, 1504, 1497, 1454, 1236, 1048, 831, 701 cm1. Analysis calculated for C16H15BrN2 : C, 60.97; H, 4.80; N, 8.89. Found: C, 61.21; H, 4.92; N, 8.73.
Quantity
5 g
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
4.45 g
Type
reactant
Reaction Step Two
Quantity
4.01 g
Type
reactant
Reaction Step Three
[Compound]
Name
xylenes
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

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